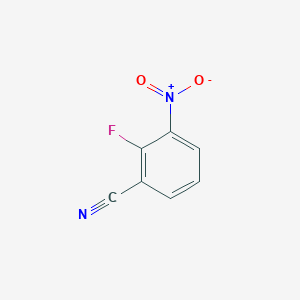

2-Fluoro-3-nitrobenzonitrile

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BAY-X-1005 involves the preparation of α-Cyclopentyl-4-(2-quinolinylmethoxy)-®-benzeneacetic acid. The synthetic route typically includes the following steps:

Formation of the quinoline derivative: This involves the reaction of 2-chloromethylquinoline with phenol in the presence of a base to form 2-quinolinylmethoxyphenol.

Cyclopentylation: The quinoline derivative is then reacted with cyclopentyl bromide in the presence of a base to form the cyclopentyl derivative.

Industrial Production Methods

Industrial production of BAY-X-1005 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

BAY-X-1005 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Fluoro-3-nitrobenzonitrile is primarily recognized for its role in drug discovery and development. Its structure allows for various modifications that can enhance biological activity.

- Antimicrobial Agents : Compounds containing nitro groups are known for their antimicrobial properties. Research indicates that derivatives of this compound can be synthesized to create effective antimicrobial agents .

- CYP Inhibition : This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. Specifically, it has shown activity against CYP1A2, suggesting its utility in modifying drug interactions and enhancing therapeutic efficacy .

Agrochemical Applications

The compound's reactivity and structural features make it a candidate for developing agrochemicals, particularly herbicides and insecticides.

- Herbicide Development : Nitroaromatic compounds are often explored for their herbicidal properties. The fluorine substitution may enhance the lipophilicity and bioavailability of the resulting agrochemicals, leading to improved efficacy in weed control .

Material Science

In material sciences, this compound can be utilized in the synthesis of polymers and other materials.

- Polymer Synthesis : The compound can serve as a monomer or a building block in creating functionalized polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various nitroaromatic compounds, including derivatives of this compound. The results indicated that certain modifications led to increased activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.

Case Study 2: Herbicide Efficacy

Research on the herbicidal effects of nitro-substituted benzonitriles demonstrated that this compound exhibited significant activity against common agricultural weeds. The study compared its effectiveness with existing herbicides, showing promising results that warrant further exploration into its formulation as a commercial product.

Wirkmechanismus

BAY-X-1005 exerts its effects by binding to the 5-lipoxygenase activating protein (FLAP). This binding inhibits the translocation of 5-lipoxygenase (5-LOX) from the cytosol to the membrane, thereby preventing the synthesis of leukotrienes B4 and C4. The inhibition of leukotriene synthesis reduces inflammation and allergic responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

MK-886: Another FLAP inhibitor with similar mechanisms of action.

Zileuton: A direct 5-LOX inhibitor that also reduces leukotriene synthesis.

Montelukast: A leukotriene receptor antagonist that blocks the effects of leukotrienes.

Uniqueness

BAY-X-1005 is unique in its selective inhibition of FLAP, which specifically targets the synthesis of leukotrienes B4 and C4. This selective inhibition provides a targeted approach to reducing inflammation without affecting other pathways, making it a valuable tool in both research and therapeutic applications .

Biologische Aktivität

2-Fluoro-3-nitrobenzonitrile (CAS No. 1214328-20-7) is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antitubercular properties and other pharmacological effects.

- Molecular Formula : C₇H₃FN₂O₂

- Molecular Weight : 166.11 g/mol

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Approximately 1.1 to 1.57, indicating moderate hydrophobicity .

Synthesis

The synthesis of this compound typically involves the nitration of fluorobenzonitriles, followed by purification processes such as recrystallization or chromatography. The compound can be characterized using techniques like NMR and HPLC to confirm its structure and purity .

Antitubercular Activity

This compound has been evaluated for its antitubercular properties, particularly against Mycobacterium tuberculosis. A study reported that derivatives of this compound exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against various strains of M. tuberculosis, including rifampicin-resistant strains .

Table 1: Antitubercular Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| This compound | 4 | Potent |

| Compound 3m | 4 | Potent against H37Rv |

| Compound 3e | 64 | Moderate |

| Compound 3p | 64 | Moderate |

The compound's mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways, although specific pathways remain to be elucidated.

Other Biological Activities

In addition to its antitubercular effects, preliminary studies suggest that compounds related to this compound may exhibit:

Case Studies and Research Findings

A notable study focused on a series of derivatives based on the phenoxyacetamide scaffold, which includes the nitrobenzonitrile moiety. The study demonstrated that modifications in the side chains significantly affected the biological activity against M. tuberculosis, highlighting structure-activity relationships (SAR) that guide further optimization efforts .

Safety Profile

Safety assessments revealed that certain derivatives displayed good safety profiles in vitro, exhibiting low cytotoxicity in Vero cell lines while maintaining antitubercular activity. This balance is crucial for developing new therapeutic agents .

Eigenschaften

IUPAC Name |

2-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCVWZUYSBZIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632615 | |

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-20-7 | |

| Record name | 2-Fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.